molecular formula C17H18FN5O B2513522 N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-1,3-benzoxazol-2-amine CAS No. 2380042-44-2

N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-1,3-benzoxazol-2-amine

Cat. No.: B2513522
CAS No.: 2380042-44-2
M. Wt: 327.363
InChI Key: PWRAYURKBLKNET-UHFFFAOYSA-N
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Description

N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-1,3-benzoxazol-2-amine is a complex organic compound that features a benzoxazole ring fused with a piperidine and pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-1,3-benzoxazol-2-amine typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring is crucial to maintain the desired reaction conditions and product purity .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-1,3-benzoxazol-2-amine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-1,3-benzoxazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-fluoropyrimidin-2-yl)piperidin-4-one
  • 2-chloro-5-fluoropyrimidine
  • 4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide

Uniqueness

N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-1,3-benzoxazol-2-amine is unique due to its specific combination of a benzoxazole ring with piperidine and pyrimidine moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O/c18-13-10-19-16(20-11-13)23-7-5-12(6-8-23)9-21-17-22-14-3-1-2-4-15(14)24-17/h1-4,10-12H,5-9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRAYURKBLKNET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC2=NC3=CC=CC=C3O2)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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